molecular formula C12H14N2O B13134948 3H-Pyrazol-3-one, 2,4-dihydro-4,4,5-trimethyl-2-phenyl- CAS No. 947-82-0

3H-Pyrazol-3-one, 2,4-dihydro-4,4,5-trimethyl-2-phenyl-

Cat. No.: B13134948
CAS No.: 947-82-0
M. Wt: 202.25 g/mol
InChI Key: MZYISAKYPPUWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Pyrazol-3-one, 2,4-dihydro-4,4,5-trimethyl-2-phenyl- is a heterocyclic organic compound with the molecular formula C12H14N2O. This compound is part of the pyrazolone family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-4,4,5-trimethyl-2-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with acetoacetic ester, followed by cyclization and methylation steps to introduce the trimethyl groups .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 3H-Pyrazol-3-one, 2,4-dihydro-4,4,5-trimethyl-2-phenyl- .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 2,4-dihydro-4,4,5-trimethyl-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other heterocyclic compounds .

Scientific Research Applications

3H-Pyrazol-3-one, 2,4-dihydro-4,4,5-trimethyl-2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-4,4,5-trimethyl-2-phenyl- involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

947-82-0

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4,4,5-trimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C12H14N2O/c1-9-12(2,3)11(15)14(13-9)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

MZYISAKYPPUWJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1(C)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.